3-Bromobenzo[d]isoxazol-4-ol
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Overview
Description
3-Bromobenzo[d]isoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzo[d]isoxazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The focus is on optimizing yields, reducing waste, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzo[d]isoxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Scientific Research Applications
3-Bromobenzo[d]isoxazol-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromobenzo[d]isoxazol-4-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromobenzo[d]isoxazol-4-ol include other isoxazole derivatives such as:
- 4-Amino-3,5-dimethylisoxazole
- 3,5-Diphenylisoxazole
- 4-Fluoroisoxazole
Uniqueness
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H4BrNO2 |
---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
3-bromo-1,2-benzoxazol-4-ol |
InChI |
InChI=1S/C7H4BrNO2/c8-7-6-4(10)2-1-3-5(6)11-9-7/h1-3,10H |
InChI Key |
UZSUISSYTFEIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)ON=C2Br)O |
Origin of Product |
United States |
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